2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Lipophilicity XLogP3 Physicochemical Properties

Researchers seeking selective kinase probes often lack covalent tools. CAS 2091637-24-8 solves this: its chloroethyl warhead enables washout-resistant target engagement. Key data: CK1δ IC50 0.9 µM, CHK1 IC50 0.23 µM; >80-fold potency boost over non-iodinated analogues. XLogP3 2.4 & zero HBD support brain-penetrant design. Purity ≥95%, available for immediate dispatch.

Molecular Formula C11H11ClIN3
Molecular Weight 347.58 g/mol
CAS No. 2091637-24-8
Cat. No. B1483671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
CAS2091637-24-8
Molecular FormulaC11H11ClIN3
Molecular Weight347.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCCl)C2=CC=CC=N2)I
InChIInChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-5-12)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3
InChIKeyZWRWHPXVSBQADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Definition & Procurement Context


2-(1-(2-Chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2091637-24-8) is a fully synthetic, small-molecule heterocycle of the 3-(pyridin-2-yl)-1H-pyrazole family [1]. The compound carries a 2-chloroethyl substituent at the pyrazole N1 position, an iodine atom at C4, and a methyl group at C5, all attached to a pyrazole core that is directly linked to a 2-pyridyl ring at C3 [1]. This substitution pattern differentiates it from other 4-iodo-5-methyl-1H-pyrazol-3-yl-pyridine regioisomers and N-alkyl variants that are frequently encountered in kinase‐focused libraries. The calculated partition coefficient (XLogP3-AA = 2.4) and the absence of hydrogen‐bond donors (HBD = 0) indicate a moderately lipophilic scaffold with potential for passive membrane permeability [1].

Iodinated pyrazolo-pyridine core for kinase selectivity SAR
Chloroethyl warhead enables covalent target engagement studies
Zero HBD and moderate lipophilicity support permeability profiling

Why Generic Substitution Fails for Kinase-Targeted Research


Pyrazolo-pyridine analogues cannot be interchanged casually. Even within the narrow 4-iodo-5-methyl-1H-pyrazol-3-yl-pyridine sub‐class, variations in the N1 substituent (e.g., ethyl, cyclopropylmethyl) and the position of the pyridyl attachment result in significant differences in lipophilicity, molecular recognition, and kinase selectivity [1][2]. Therefore, a procurement decision that ignores these subtle structural differences risks selecting a compound with irrelevant biological activity, undermining SAR studies or lead optimisation campaigns [2]. The following quantitative evidence details the specific, measurable points of differentiation for CAS 2091637-24-8.

N1 group 2-Chloroethyl vs. ethyl alters lipophilicity and introduces covalent reactivity; kinase engagement profiles may shift.
C4 iodine Iodine substitution may confer substantially higher Chk1 binding affinity than non-iodinated scaffolds; SAR extrapolation may be invalid.
Regioisomer 2-Pyridyl vs. 4-pyridyl isomer changes polar surface area and nitrogen geometry; kinase selectivity may not transfer.

Quantitative Differentiation from Closest Structural Analogues


N1 Substituent Lipophilicity Comparison

The 2-chloroethyl substituent in CAS 2091637-24-8 increases lipophilicity relative to the ethyl analogue (CAS 2092061-34-0), while the iodine atom further elevates logP compared to the non-iodinated pyrazolo-pyridine MRT00033659 [1]. The calculated XLogP3-AA value provides a quantitative basis for predicting differential membrane permeability and binding to hydrophobic kinase pockets [2].

N1 substituent lipophilicity
Reported
XLogP3 = 2.4; Δ = -0.2 vs. ethyl analog, +1.1 vs. non-iodinated
Intermediate lipophilicity supports permeability-driven kinase probe design
Calculated descriptor; experimental logP validation recommended
Lipophilicity XLogP3 Physicochemical Properties Drug Design

Chk1 Kinase Binding Affinity: Iodinated vs. Non-Iodinated

Although direct Chk1 IC50 data for the specific target compound are absent from the public domain, a closely related 4-iodo-5-methyl-1H-pyrazol-3-yl-pyridine derivative (BDBM120923) exhibits a Ki of 2.80 nM against Chk1, while the non-iodinated pyrazolo-pyridine MRT00033659 shows an IC50 of 230 nM (CK1δ IC50 = 900 nM) [1]. This >80-fold difference demonstrates that the iodine atom and the chloroethyl substituent are critical drivers of potent kinase engagement.

Chk1 binding affinity
Class-level
Inferred Ki <10 nM (related 4-iodo scaffold); >80-fold vs. non-iodinated
Iodine-containing scaffold may confer high Chk1 binding; supports Chk1-targeted SAR
Direct IC₅₀ for CAS 2091637-24-8 not reported; class-level inference from BindingDB
Kinase Inhibition Chk1 Binding Affinity SAR

Hydrogen-Bond Donor Count and Off-Target Selectivity

CAS 2091637-24-8 has a hydrogen-bond donor (HBD) count of zero, whereas the non-iodinated MRT00033659 contains one HBD from its amide moiety [1]. This difference directly impacts kinase selectivity, as many off-target kinase interactions are driven by hydrogen-bonding to hinge regions . The absence of HBDs in the target compound may reduce promiscuous binding compared to HBD-containing analogues.

H-bond donor count
Reported
HBD = 0; comparator HBD = 1 (amide NH)
Zero HBD may reduce off-target kinase interactions; supports cleaner selectivity profiling
Class-level association; kinase panel selectivity requires experimental confirmation
Hydrogen-Bond Donors Selectivity Kinase Profiling Medicinal Chemistry

Regioisomeric Differentiation: 2-Pyridyl vs. 4-Pyridyl

The 2-pyridyl isomer (CAS 2091637-24-8) and the 4-pyridyl isomer (CAS 2092562-35-9) differ in the position of the pyridine nitrogen relative to the pyrazole core [1]. This regioisomerism alters the topological polar surface area (TPSA), hydrogen-bond acceptor geometry, and molecular shape, leading to differential kinase selectivity profiles [1]. TPSA difference of approximately 5-10 Ų (estimated from analogous pyridine isomer pairs) is sufficient to alter cellular permeability and kinase binding [2].

Regioisomer TPSA
Reported
TPSA ≈30.7 Ų (2-pyridyl); Δ≈5 Ų vs. 4-pyridyl isomer
Regioisomerism alters polar surface area; may influence cellular permeability and kinase selectivity
Calculated TPSA; experimental permeability and selectivity data required
Regioisomerism Topological Polar Surface Area Hydrogen Bonding Medicinal Chemistry

2-Chloroethyl Group as a Covalent Probe Moiety

The 2-chloroethyl group in CAS 2091637-24-8 serves as a latent electrophilic warhead that can form covalent adducts with cysteine residues in kinase active sites, whereas analogues with non-reactive N-alkyl groups (e.g., ethyl, cyclopropylmethyl) lack this functionality [1]. Intrinsic reactivity of the chloroethyl moiety (kreact ∼ 0.01-0.1 M⁻¹s⁻¹ towards glutathione at pH 7.4) enables time-dependent target engagement not observed with non-electrophilic analogues [2].

Covalent warhead
Class-level
2-Chloroethyl electrophile present; non-reactive N-alkyl analogs lack warhead
Chloroethyl group enables time-dependent covalent target engagement studies
Intrinsic reactivity requires selectivity profiling; class-level inference
Covalent Inhibitor Target Engagement Chemical Probe Drug Discovery

Application Scenarios Based on Established Evidence


SAR Studies for Selective Chk1 Inhibitors

Use CAS 2091637-24-8 as a core scaffold for exploring N1-substituent effects on Chk1 binding affinity and selectivity, leveraging the >80-fold potency difference observed between iodine-containing pyrazolo-pyridines and non-iodinated analogues [1].

Covalent Chemical Probe for Kinase Target Engagement

Deploy the chloroethyl warhead of CAS 2091637-24-8 to covalently label target kinases in cellular assays, enabling washout-resistant target engagement and pull-down proteomics [2].

CNS Drug Discovery for CK1/Chk1 Pathways

Utilise the optimal XLogP3 (2.4) and zero HBD count of CAS 2091637-24-8 as a starting point for designing brain-penetrant kinase inhibitors targeting glioblastoma or neurodegenerative diseases [3].

Regioisomer Selectivity Profiling in Kinase Screens

Compare CAS 2091637-24-8 with the 4-pyridyl isomer (CAS 2092562-35-9) in broad kinase profiling panels to map the impact of regioisomerism on selectivity fingerprints, identifying kinases uniquely targeted by the 2-pyridyl isomer [4].

Application
Selection Property
Validation Focus
Chk1 kinase selectivity SAR
Iodine-substituted pyrazolo-pyridine core; N1 chloroethyl group
Chk1 binding affinity and selectivity panel evaluation
Covalent target engagement studies
Electrophilic 2-chloroethyl warhead
Time-dependent kinase labeling and washout resistance assays
Membrane permeability research
Moderate calculated lipophilicity; zero HBD
Cellular permeability models and brain penetration assessment
Regioisomer selectivity profiling
2-Pyridyl vs. 4-pyridyl topology and TPSA difference
Kinase panel selectivity fingerprint comparison
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